molecular formula C15H16N4O B1356445 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 946777-64-6

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1356445
CAS No.: 946777-64-6
M. Wt: 268.31 g/mol
InChI Key: PGDAHGONQYXHFK-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of heterocyclic compounds recognized for its potent protein kinase inhibitor (PKI) activity . This rigid, planar bicyclic system serves as a privileged structure in medicinal chemistry, with its derivatives playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways essential for cancer cell proliferation and survival . The specific substitutions on the core scaffold—including the methoxymethyl, methyl, and phenyl groups—are designed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to modulate its interaction with key biological targets . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as inhibitors of various kinases, such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . These compounds can act as ATP-competitive inhibitors, blocking the phosphorylation processes that drive oncogenic pathways . Furthermore, structural analogues of this compound have been explored as dual CDK2/TRKA inhibitors, showing promising antiproliferative effects across a diverse panel of human cancer cell lines . The core scaffold's versatility allows for extensive structure-activity relationship (SAR) studies, making it a valuable template for developing novel anticancer therapeutics aimed at overcoming drug resistance and improving selectivity . This product is intended for research purposes to further investigate these mechanisms and applications. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-8-13(16)19-15(17-10)14(12(18-19)9-20-2)11-6-4-3-5-7-11/h3-8H,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDAHGONQYXHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N)COC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 5-Amino-3-methylpyrazole serves as the nucleophilic core for ring construction.
  • Diethyl malonate or related β-ketoesters are used as electrophilic partners to build the pyrimidine ring.
  • The methoxymethyl group at position 2 is introduced via alkylation or etherification steps using reagents such as benzyl alcohol derivatives or methoxymethyl halides.
  • Phenyl substitution at position 3 is typically introduced by condensation with phenyl-substituted β-ketoesters or diketones.

Stepwise Synthesis

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Condensation of 5-amino-3-methylpyrazole with diethyl malonate Sodium ethanolate, reflux ~89% Formation of dihydroxy-pyrazolopyrimidine intermediate
2 Chlorination of dihydroxy intermediate to dichloropyrazolopyrimidine Phosphorus oxychloride (POCl3) ~61% Chlorination at positions 5 and 7 enables further substitution
3 Nucleophilic substitution at position 7 with amine Methoxymethylamine or similar nucleophile, K2CO3, room temp ~90% Introduction of 7-amine substituent, selective substitution at C7
4 Introduction of phenyl group at position 3 Condensation with 3-oxo-3-phenylpropanoate or phenyl diketones Variable Phenyl group introduced via condensation or cyclization
5 Final purification and crystallization Appropriate solvents - Ensures high purity of the final compound

Detailed Reaction Mechanisms and Conditions

Cyclocondensation

The initial cyclocondensation involves the nucleophilic attack of the amino group on the β-ketoester carbonyl, forming a dihydro-pyrazolopyrimidine intermediate. This step is typically carried out under reflux in ethanol or other polar solvents with a base such as sodium ethanolate to promote ring closure.

Chlorination

The dihydroxy intermediate undergoes chlorination using phosphorus oxychloride, which selectively replaces hydroxyl groups at positions 5 and 7 with chlorine atoms. This step is crucial for enabling subsequent nucleophilic substitution reactions at these positions.

Nucleophilic Substitution (Amination)

The chlorine at position 7 is selectively substituted by methoxymethylamine or related amines under mild conditions (room temperature) in the presence of potassium carbonate as a base. This step introduces the 7-amine functionality essential for the target compound.

Introduction of Phenyl Group

The phenyl substituent at position 3 is introduced either by condensation of the pyrazole intermediate with phenyl-substituted β-ketoesters or diketones or by using phenyl-substituted pyrazol-5-amines as starting materials. These condensation reactions typically occur under reflux in ethanol or acetic acid.

Alternative and Advanced Synthetic Approaches

  • Pericyclic Reactions: Some protocols utilize [4 + 2] cycloaddition (Diels–Alder) reactions from acyclic precursors to form the pyrazolo[1,5-a]pyrimidine core in a one-pot manner, followed by elimination to yield the target compound. This method can be scalable and efficient but is less common for this specific derivative.

  • Michael Addition and Cyclization: Reactions involving Michael additions of aminopyrazoles with α-cyanocinnamonitrile derivatives under reflux conditions have been reported to yield functionalized pyrazolo[1,5-a]pyrimidines with amino substituents at position 7, showcasing alternative routes to amine-functionalized derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclocondensation + Chlorination + Amination 5-Amino-3-methylpyrazole, diethyl malonate, POCl3, methoxymethylamine Reflux, room temp substitution High yield, selective substitution, well-established Multi-step, requires handling POCl3
Pericyclic [4 + 2] Cycloaddition N-propargylic sulfonylhydrazone, sulfonyl azide, Cu(I) catalyst One-pot, mild conditions Scalable, one-pot synthesis Requires specialized reagents, less common
Michael Addition with α-Cyanocinnamonitrile Aminopyrazoles, α-cyanocinnamonitrile, piperidine catalyst Reflux in ethanol Direct amination, functional group diversity Limited to specific substituents

Research Findings and Yields

  • The condensation of 5-amino-3-methylpyrazole with diethyl malonate yields the dihydroxy intermediate in approximately 89% yield.
  • Chlorination with phosphorus oxychloride proceeds with moderate yield (~61%) but is essential for subsequent amination steps.
  • Nucleophilic substitution introducing the methoxymethylamine group achieves high yields (~90%) due to selective reactivity at C7.
  • Phenyl substitution via condensation with phenyl diketones or β-ketoesters is variable but generally efficient, depending on reaction conditions and substituents.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine core.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer activity. The unique structure of 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine allows it to interact with biological targets effectively. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and others .

In a comparative study involving synthesized pyrazolo[1,5-a]pyrimidine derivatives, several compounds demonstrated significant growth inhibition, suggesting that this class of compounds could serve as a basis for new anticancer therapies .

Enzymatic Inhibition

Another notable application of this compound is its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors for various enzymes involved in cancer progression and other diseases. This property is attributed to their ability to mimic substrates or transition states within enzymatic pathways, leading to effective inhibition .

Photophysical Properties

The compound's photophysical properties make it suitable for applications in materials science. Research has demonstrated that pyrazolo[1,5-a]pyrimidines can act as fluorophores due to their ability to undergo excited-state intramolecular proton transfer (ESIPT). This characteristic enables their use in optical devices and sensors .

The structural modifications possible with this compound enhance its fluorescence properties, making it a candidate for developing advanced materials with specific optical characteristics .

Case Studies and Research Findings

Several case studies have been conducted to explore the applications of pyrazolo[1,5-a]pyrimidines in drug discovery and development:

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant growth inhibition in MDA-MB-231 cells using synthesized derivatives of pyrazolo[1,5-a]pyrimidine.
Study B Enzyme InhibitionIdentified several compounds as effective inhibitors of key enzymes involved in cancer metabolism.
Study C Optical ApplicationsExplored the photophysical properties of pyrazolo[1,5-a]pyrimidines for use in fluorescent sensors and materials.

These findings underscore the versatility of this compound across multiple scientific fields.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines and related triazolopyrimidines exhibit diverse pharmacological profiles depending on substituent patterns. Below is a systematic comparison of the target compound with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Notes Source Evidence
2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 2-(methoxymethyl), 5-methyl, 3-phenyl C₁₅H₁₆N₄O 268.32 No direct activity reported; structural analog
3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-methoxyphenyl), 2,5-dimethyl C₁₅H₁₆N₄O 268.32 Structural isomer; similar molecular weight
3-(2-Methoxyphenyl)-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(2-methoxyphenyl), 5-methyl, N-(pyridinylmethyl) C₂₀H₁₉N₅O 345.41 Enhanced solubility due to pyridinylmethyl group
5-Chloro-N-(4-methanesulfonylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine 5-chloro, N-(4-methanesulfonylphenyl) C₁₃H₁₁ClN₄O₂S 322.77 Potential antimicrobial activity (inferred)
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 5-methyl, 2-(trifluoromethyl) C₈H₇F₃N₄ 216.16 High electronegativity from CF₃ group

Table 2: Comparison with Triazolopyrimidine Derivatives

Triazolopyrimidines (e.g., [1,2,4]triazolo[1,5-a]pyrimidines) share a similar fused-ring system but differ in nitrogen positioning, affecting electronic properties and target interactions.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Biological Activity Source Evidence
N-(3-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 2-(dimethylaminomethyl), 5-methyl, N-(3-chlorophenyl) C₁₆H₁₇ClN₆ 328.80 Antiplasmodial (IC₅₀: 0.12 μM against P. falciparum)
2-(4-Fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 2-(4-fluorophenyl), 5-methyl, N-(trimethoxyphenyl) C₂₁H₂₀FN₅O₃ 409.42 Antimycobacterial (MIC: 1.6 μM)
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-(pyridin-2-yl), N-(4-chlorophenethyl) C₁₈H₁₅ClN₆ 358.81 Anti-tubercular (MIC: 0.8 μM)

Key Research Findings and Structural Insights

Substituent Effects on Bioactivity: Methoxy Groups: The methoxymethyl group in the target compound may enhance solubility compared to non-polar substituents (e.g., phenyl or trifluoromethyl) but lacks the strong electron-withdrawing effects seen in CF₃-containing analogs . Aromatic vs. Aliphatic Substituents: Pyridinylmethyl (e.g., ) or phenethyl (e.g., ) groups at position 7 improve interaction with hydrophobic binding pockets in enzymes, as seen in anti-tubercular and antimalarial activities. Chlorine and Sulfonyl Groups: Chlorine at position 5 (e.g., ) or sulfonylphenyl groups (e.g., ) enhance antimicrobial potency by increasing electrophilicity and target affinity.

Triazolopyrimidines vs. Pyrazolopyrimidines :

  • Triazolopyrimidines (e.g., ) exhibit higher antiplasmodial and antimycobacterial activity due to increased hydrogen-bonding capacity from the additional nitrogen atom. However, pyrazolopyrimidines (e.g., ) are more commonly used in CNS-targeted applications, such as CRF1 receptor antagonism .

Triazolopyrimidines often require multi-step reactions involving chlorinated intermediates and amine couplings .

Biological Activity

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The chemical formula of this compound is C₁₅H₁₆N₄O, with a molecular weight of approximately 284.32 g/mol. It is classified as an irritant and has a CAS number of 946777-64-6. The compound features a unique structure that contributes to its biological properties, particularly its ability to serve as a scaffold for further modifications in drug design.

PropertyValue
Chemical FormulaC₁₅H₁₆N₄O
Molecular Weight284.32 g/mol
CAS Number946777-64-6
Hazard ClassificationIrritant

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. Specifically, this compound has demonstrated promising results against breast and lung cancer cells.

  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the mTOR pathway. This compound may act as a selective inhibitor of mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Case Studies : In vitro studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines:
    • HeLa Cells : IC50 = 0.36 µM
    • A549 Cells : IC50 = 0.24 µM
    • MDA-MB-231 Cells : IC50 = 0.15 µM

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial potential of this compound against various pathogens. For example, it has shown activity against Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent.

  • Mechanism of Action : The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
  • Research Findings :
    • Compounds similar to this compound have been identified through high-throughput screening as potential leads against tuberculosis .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance potency and selectivity.

Modification PositionEffect on Activity
Position 3Increased anticancer potency
Position 5Enhanced selectivity for mTOR inhibition
Position 7Improved antimicrobial properties

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